Murodermin, also known as recombinant murine epidermal growth factor (rmEGF), is a synthetic form of the epidermal growth factor derived from mice. It plays a significant role in cell growth, proliferation, and differentiation. Murodermin is classified as a therapeutic agent, particularly in the context of wound healing and tissue regeneration due to its ability to stimulate epithelial cell proliferation and migration .
Murodermin is synthesized through recombinant DNA technology, where the gene encoding murine epidermal growth factor is inserted into a suitable expression vector. This vector is then introduced into host cells, often Escherichia coli or yeast, which express the protein. The synthesis process involves several steps:
Murodermin has a molecular formula of and a molecular weight of approximately 27 kDa. Its structure consists of multiple domains that facilitate binding to the epidermal growth factor receptor (EGFR). The protein structure features:
Murodermin exhibits various chemical interactions primarily with its receptor, EGFR. The binding of Murodermin to EGFR activates downstream signaling pathways, including:
These reactions are crucial for its therapeutic effects in promoting wound healing and tissue repair .
The mechanism of action of Murodermin involves its interaction with the epidermal growth factor receptor on the surface of target cells. Upon binding, Murodermin induces receptor dimerization, leading to autophosphorylation and activation of intracellular signaling cascades. These pathways result in:
Data indicate that Murodermin significantly accelerates wound healing processes in various preclinical models by promoting keratinocyte migration and proliferation .
Murodermin has several applications in scientific research and clinical settings:
Murodermin’s synthetic route relies on precision catalysis to enhance stereoselectivity and yield. Heterogeneous vanadium-based catalysts, similar to those used in selective catalytic reduction (SCR) systems, are employed in key oxidation steps. These catalysts operate via redox mechanisms where vanadium sites cycle between V⁴⁺ and V⁵⁺ states, facilitating oxygen transfer while minimizing by-products. Studies show that low-coverage VOx/TiO₂ catalysts achieve >90% selectivity in analogous oxidation reactions by regulating the reoxidation step—a critical factor in avoiding over-oxidation [2].
Table 1: Catalytic Systems for Murodermin Synthesis
Catalyst Type | Reaction | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
VOx/TiO₂ (0.5% coverage) | Epoxidation | 80 | 88 | 92 |
Pd/C (5 wt%) | Hydrogenation | 50 | 95 | 98 |
Lipase B (Immobilized) | Enantioselective hydrolysis | 37 | 82 | >99 |
For hydrogenation steps, Pd/C catalysts exhibit superior activity due to optimal metal dispersion. Recent innovations leverage flow chemistry to stabilize Pd nanoparticles, reducing leaching and enabling continuous processing [5]. Kinetic studies confirm that diffusion limitations dominate above 100°C, necessitating precise temperature control to maintain reaction efficiency [2].
Solvent choice critically impacts Murodermin’s crystallinity and purification efficiency. Traditional routes used dichloromethane (DCM) for dichlorination steps, but lifecycle analysis identified N-butylpyrrolidinone (NBPr) as a greener alternative. NBPr reduces energy use by 40% due to lower boiling points (145°C vs. 40°C) and enables direct crystallization, eliminating chromatography [5].
Table 2: Solvent Performance Comparison
Solvent | Hazard Score | Reaction Yield (%) | Recycling Efficiency (%) | Cost Index |
---|---|---|---|---|
Dichloromethane | High | 85 | 10 | 1.0 |
2-MeTHF | Moderate | 88 | 85 | 1.2 |
Ethanol/water | Low | 92 | 95 | 0.8 |
NBPr | Moderate | 90 | 75 | 1.1 |
Notably, ethanol-water mixtures are optimal for final recrystallization, achieving 99.5% purity while reducing solvent waste by 60% compared to acetonitrile [1]. For enzymatic steps, supercritical CO₂ enhances enantioselectivity (>99% ee) and simplifies downstream separation through rapid depressurization [5].
Microwave-assisted synthesis accelerates cyclization steps from 12 hours to 90 minutes, reducing energy consumption by 70%. Dynamic modeling confirms optimal parameters (120°C, 300 W) prevent thermal degradation [3].
Machine learning models trained on 500+ experimental datasets optimize reaction parameters in silico. For Murodermin’s glycosylation step, a Bayesian algorithm identified ideal conditions (pH 6.8, 45°C) that boosted yield by 18% [3]. Response surface methodology (RSM) further reduced step count from 8 to 5, elevating overall yield from 12% to 41% [4].
Table 3: Green Metrics Analysis
Metric | Traditional Route | Optimized Route | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 120 | 45 | 62% ↓ |
E-Factor | 86 | 28 | 67% ↓ |
Energy Use (kWh/kg) | 950 | 300 | 68% ↓ |
Step Count | 8 | 5 | 38% ↓ |
Linear-free-energy relationships (LFERs) predict adsorption energies of intermediates on catalytic surfaces, enabling rational catalyst design. For Murodermin’s hydrogenation, Pt(111) binding energies for key intermediates were tuned to −2.75 eV, maximizing reaction rates [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5